Phloroglucinol
Overview
Description
Phloroglucinol is a polyphenolic compound found widely distributed in plants and brown algae. It forms the core structure for a vast array of secondary metabolites and is known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound and its derivatives show significant antimicrobial properties in vitro against a variety of viruses and bacteria, making it an area of keen scientific interest for potential therapeutic applications. However, the therapeutic use of phloroglucinol is currently limited by the lack of in vivo studies and detailed mechanisms of action, emphasizing the need for further research in this field (Peron et al., 2023).
Synthesis Analysis
The synthesis of phloroglucinol derivatives has been explored to enhance their biological activity. One approach involves modifying phloroglucinol with other organic compounds, such as methylviologen, to obtain derivatives with pronounced antioxidant activity. These synthesized compounds have shown potential as antioxidant additives for oils, indicating their utility beyond natural occurrences. The process involves the introduction of iminogroups and higher alkyl radicals to improve solubility and activity, pointing towards innovative methods for enhancing the properties of phloroglucinol derivatives (Alexanyan et al., 2019).
Molecular Structure Analysis
Phlorotannins, closely related to phloroglucinol, highlight the complexity of phloroglucinol derivatives' molecular structures. These compounds consist of polymeric chains of phloroglucinol units connected via various linkages, demonstrating the structural diversity within this class. Accurate identification of specific phlorotannins and their derivatives relies on advanced techniques such as NMR and HRMS, underscoring the intricate nature of their molecular architecture and the challenges in their chemical characterization (Shrestha et al., 2021).
Chemical Reactions and Properties
Phloroglucinol derivatives undergo various chemical reactions that contribute to their diverse biological activities. The synthesis and study of these derivatives reveal their role as antioxidants and metal deactivators, illustrating how functional groups such as the iminogroup enhance their chemical reactivity. These reactions form the basis of their potential as bioactive compounds in various applications, including pharmaceuticals and food preservation (Alexanyan et al., 2019).
Physical Properties Analysis
The physical properties of phloroglucinol derivatives, such as solubility and stability, are crucial for their practical applications. By modifying the molecular structure, researchers aim to improve these properties to enhance the compound's effectiveness and applicability in different environments. The introduction of alkyl groups and the study of various derivatives are steps towards optimizing these physical properties for better therapeutic and industrial use (Alexanyan et al., 2019).
Chemical Properties Analysis
The chemical properties of phloroglucinol derivatives, such as their antioxidant and metal-chelating abilities, are pivotal for their bioactivity. These properties are influenced by the compound's structure, with specific functional groups contributing to its reactivity and biological effects. The ongoing synthesis and analysis of phloroglucinol derivatives aim to uncover these chemical properties, providing insights into their potential uses in medicine and industry (Alexanyan et al., 2019).
Scientific Research Applications
Anticancer Properties : Phloroglucinol has been identified as an effective compound in inhibiting cancer cell growth. Studies have shown its ability to induce apoptosis in colon cancer cells through various apoptotic signaling pathways, demonstrating its potential as an anticancer agent (Kang, Kim, & Nam, 2014).
Therapeutic Potential : Its wide range of biological activities makes it a candidate for applications in pharmaceuticals, cosmetics, and other industries. Several patented technologies focus on the isolation and activity assessment of phloroglucinol for therapeutic use (Singh, Sidana, Bansal, & Foley, 2009).
Plant Tissue Culture : In plant tissue culture, phloroglucinol enhances shoot formation, somatic embryogenesis, and rooting in various crops. Its use in plant tissue culture could significantly benefit horticultural and agricultural biotechnology (Teixeira da Silva, Dobránszki, & Ross, 2013).
Anti-Diabetic Effects : Research has explored the anti-diabetic effects of phloroglucinol, particularly its influence on blood glucose levels and hepatic glucose production, highlighting its potential role in diabetes management (Yoon, Choi, & Jun, 2017).
Anti-Inflammatory and Antioxidant Activities : Studies have demonstrated the inhibitory effects of phloroglucinol on oxidative stress and inflammatory mediators, suggesting its use in chronic inflammation and related conditions (Kim & Kim, 2010).
Antimicrobial Properties : Phloroglucinol and its derivatives are known for their antimicrobial properties against various bacterial, fungal, and viral infections, making them a focus for drug development to combat antimicrobial-resistant infections (Khan, Tabassum, Bamunuarachchi, & Kim, 2022).
Cryopreservation : In the field of biotechnology, phloroglucinol has shown promise in enhancing the recovery and survival of cryopreserved plant tissues, such as in the case of Dendrobium nobile, an orchid species (Vendrame & Faria, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzene-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048354 | |
Record name | 1,3,5-Trihydroxybenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9048354 | |
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Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Discolored by light; [Merck Index] White or cream colored powder; [MSDSonline] Crystallizes in anhydrous or dihydrate form; Sweet tasting crystals; [Ullmann], Solid | |
Record name | Phloroglucinol | |
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Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
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Solubility |
10.6 mg/mL at 20 °C | |
Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
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Vapor Pressure |
0.00016 [mmHg] | |
Record name | Phloroglucinol | |
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Product Name |
Phloroglucinol | |
CAS RN |
108-73-6 | |
Record name | Phloroglucinol | |
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Record name | Phloroglucinol | |
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Record name | Phloroglucinol | |
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Record name | phloroglucinol | |
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Record name | 1,3,5-Benzenetriol | |
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Record name | 1,3,5-Trihydroxybenzene | |
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Record name | Phloroglucinol | |
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Record name | PHLOROGLUCINOL | |
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Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218.5 °C | |
Record name | 1,3,5-Trihydroxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013675 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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